4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid
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Overview
Description
4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid is a chemical compound with the molecular formula C15H23N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with a methyl group and a piperidinylmethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid typically involves the reaction of 4-methylbenzoic acid with 1-methylpiperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as methanol or ethanol. The process may also involve purification steps such as recrystallization to obtain the final product in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction parameters are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Methylpiperidin-4-yl)benzoic acid
- 4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid
Uniqueness
4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C15H22N2O2 |
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Molecular Weight |
262.35 g/mol |
IUPAC Name |
4-methyl-3-[(1-methylpiperidin-4-yl)methylamino]benzoic acid |
InChI |
InChI=1S/C15H22N2O2/c1-11-3-4-13(15(18)19)9-14(11)16-10-12-5-7-17(2)8-6-12/h3-4,9,12,16H,5-8,10H2,1-2H3,(H,18,19) |
InChI Key |
SKIPTJPZALVFLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NCC2CCN(CC2)C |
Origin of Product |
United States |
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